molecular formula C9H17N B1320343 N-cyclopropylcyclohexanamine CAS No. 824-82-8

N-cyclopropylcyclohexanamine

Cat. No. B1320343
CAS RN: 824-82-8
M. Wt: 139.24 g/mol
InChI Key: MCQSVVAOVRESQK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-cyclopropylcyclohexanamine derivatives and related compounds has been explored in various studies. For instance, the synthesis of N,N'-bis[(3,4-dichlorophenyl)methylidene]cyclohexane-1,4-diamine and its metal complexes has been reported, where the Schiff base ligand was prepared and characterized along with its Cu(II), Co(II), and Ni(II) complexes . Additionally, a series of N,N-dibenzyl-cyclohexane-1,2-diamine derivatives were synthesized, showcasing a range of structurally diverse diamines . Furthermore, the stereoselective synthesis of novel cyclopropyl carbocyclic nucleosides, which contain quaternary stereogenic centers, was achieved using cyclopropane prec

Scientific Research Applications

Analytical and Toxicological Studies

  • Analytical Profiles in Biological Matrices : A study by De Paoli et al. (2013) characterized psychoactive arylcyclohexylamines, including N-cyclopropylcyclohexanamine, using various analytical techniques. They developed methods for qualitative and quantitative analysis in blood, urine, and vitreous humor using HPLC-UV and mass spectrometry, highlighting the application in toxicological analysis (De Paoli et al., 2013).

  • Synthesis and Analytical Characterizations : Wallach et al. (2016) focused on the synthesis and analytical characterization of N-alkyl-arylcyclohexylamines, including N-cyclopropylcyclohexanamine. The study aids in identifying newly emerging substances of abuse and provides detailed analytical data through various techniques such as GC, HPLC, mass spectrometry, and NMR (Wallach et al., 2016).

Chemical Synthesis and Applications

  • Synthesis of Quinolines : Zhao et al. (2016) explored the synthesis of cyclopenta[b]quinolines and cyclohexa[b]quinolines via reactions involving N-cyclopropylcyclohexanamine. This research demonstrates the chemical utility of such compounds in creating complex molecular structures (Zhao et al., 2016).

  • substituted 2-phenylcyclopropylamines and analogues of neurotransmitters like histamine and tryptamine. This indicates its role in synthesizing compounds that could potentially mimic or influence neurotransmitter activity (Faler & Joullié, 2007).

Medical and Pharmacological Research

  • Molecular Networking in Intoxication Cases : Pelletier et al. (2021) reported on the use of molecular networking to analyze intoxication cases involving new psychoactive substances (NPS), including arylcyclohexylamine family compounds. This approach aids in understanding the toxicological profile and treatment management in cases of substance abuse (Pelletier et al., 2021).

  • Pharmacological Inhibition Studies : Blass (2016) discussed the use of cyclopropanamine compounds, including N-cyclopropylcyclohexanamine, as inhibitors of lysine-specific demethylase-1 (LSD1). These inhibitors are being examined for treating conditions like schizophrenia and Alzheimer's, demonstrating the compound's potential in neurological research (Blass, 2016).

Safety And Hazards

N-Cyclopropylcyclohexanamine hydrochloride, a related compound, has been classified with hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

N-cyclopropylcyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N/c1-2-4-8(5-3-1)10-9-6-7-9/h8-10H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCQSVVAOVRESQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10602635
Record name N-Cyclopropylcyclohexanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10602635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropylcyclohexanamine

CAS RN

824-82-8
Record name N-Cyclopropylcyclohexanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10602635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To cyclohexanone (1.0 mL, 10 mmol) in dichloroethane (30 mL) was added cyclopropylamine (0.70 mL, 10 mmol), NaBH(OAc)3 (3.18 g, 15 mmol) and AcOH (0.57 mL, 10 mmol). The reaction was stirred at room temperature for 10 h. The reaction mixture was poured into water (60 mL) and acidified to pH 2 with 5 N HCl followed by removal of the organic portion. The aqueous portion was brought to pH>12 with 5 N NaOH and extracted with CH2Cl2 (3×30 mL). The collected organic extracts were dried with Na2SO4 and the volatile organics were removed in vacuo to afford the desired intermediate.
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0.7 mL
Type
reactant
Reaction Step One
Quantity
3.18 g
Type
reactant
Reaction Step One
Name
Quantity
0.57 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
AR Casamajo, Y Yu, C Schnepel, C Morrill… - Journal of the …, 2023 - ACS Publications
… The crystal structure was obtained as a ternary complex with NADPH and N-cyclopropylcyclohexanamine. N-Cyclopropylcyclohexanamine is a considerably smaller ligand than 3, thus …
Number of citations: 6 pubs.acs.org
B Hauer - Acs Catalysis, 2020 - ACS Publications
… Imine reductases, for example, are particularly interesting biocatalysts that made it already into pilot-type production for the synthesis of N-cyclopropylcyclohexanamine (66) or the in …
Number of citations: 178 pubs.acs.org

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